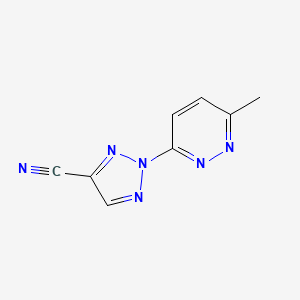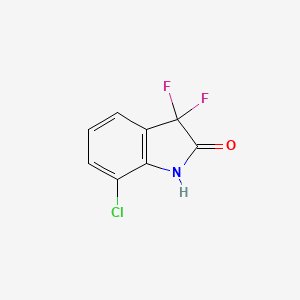
2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorphenyl)-5-oxotetrahydrofuran-3-carbonsäure ist eine organische Verbindung, die eine chlorierte Phenylgruppe enthält, die an einen Tetrahydrofuranring mit einer Carbonsäurefunktionsgruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Chlorphenyl)-5-oxotetrahydrofuran-3-carbonsäure beinhaltet typischerweise die Reaktion von 3-Chlorbenzaldehyd mit Dihydrofuran in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft das Rückflusskochen des Gemisches in einem geeigneten Lösungsmittel wie Methanol oder Ethanol, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie, um das gewünschte Produkt zu isolieren.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können großtechnische Reaktionen unter Verwendung von Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme zur Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist für eine effiziente Produktion entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(3-Chlorphenyl)-5-oxotetrahydrofuran-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Die Chlorphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorphenyl)-5-oxotetrahydrofuran-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität und Interaktionen mit Biomolekülen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Chlorphenyl)-5-oxotetrahydrofuran-3-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Interaktionen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Phthalsäure, 2-(3-Chlorphenyl)ethylheptylester
- Andere Chlorphenylderivate
Einzigartigkeit
2-(3-Chlorphenyl)-5-oxotetrahydrofuran-3-carbonsäure ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C11H9ClO4 |
|---|---|
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10H,5H2,(H,14,15) |
InChI-Schlüssel |
GUKUDXDKOLRVKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1=O)C2=CC(=CC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)




![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)




![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11793582.png)
